molecular formula C13H12Cl2N2OS B10874091 N-(3,4-dichlorophenyl)-N'-[2-(2-thienyl)ethyl]urea

N-(3,4-dichlorophenyl)-N'-[2-(2-thienyl)ethyl]urea

Katalognummer: B10874091
Molekulargewicht: 315.2 g/mol
InChI-Schlüssel: ORCWCALMBJTVQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of dichlorophenyl and thienyl groups in its structure suggests potential biological activity and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]urea typically involves the reaction of 3,4-dichloroaniline with 2-(2-thienyl)ethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]urea may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as crystallization or distillation can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]carbamate: Similar structure but with a carbamate group instead of the urea group.

Uniqueness

N-(3,4-dichlorophenyl)-N’-[2-(2-thienyl)ethyl]urea is unique due to its specific combination of dichlorophenyl and thienyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H12Cl2N2OS

Molekulargewicht

315.2 g/mol

IUPAC-Name

1-(3,4-dichlorophenyl)-3-(2-thiophen-2-ylethyl)urea

InChI

InChI=1S/C13H12Cl2N2OS/c14-11-4-3-9(8-12(11)15)17-13(18)16-6-5-10-2-1-7-19-10/h1-4,7-8H,5-6H2,(H2,16,17,18)

InChI-Schlüssel

ORCWCALMBJTVQW-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.